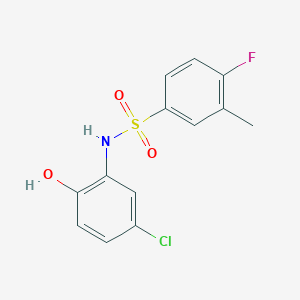
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder. CFTR inhibitor-172 has been extensively studied in the context of cystic fibrosis research, and its synthesis, mechanism of action, and potential applications have been the focus of numerous scientific investigations.
作用機序
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide inhibitor-172 works by binding to a specific site on the this compound protein, known as the regulatory domain. This site is responsible for controlling the opening and closing of the ion channel that allows chloride ions to pass through the cell membrane. By binding to this site, the inhibitor prevents the normal function of this compound, leading to a decrease in chloride ion transport and other downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor-172 depend on the specific experimental conditions and cell types being studied. In general, the inhibitor has been shown to reduce the activity of this compound and alter the balance of ion transport in epithelial cells. This can lead to changes in mucus production, inflammation, and other cellular processes that are relevant to cystic fibrosis and other diseases.
実験室実験の利点と制限
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide inhibitor-172 has several advantages for use in laboratory experiments, including its specificity for this compound and its ability to block the protein's activity in a reversible manner. However, the inhibitor also has some limitations, such as its potential toxicity at high concentrations and the need for careful control of experimental conditions to ensure reproducibility of results.
将来の方向性
There are several potential future directions for research related to N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide inhibitor-172 and its applications in the study of cystic fibrosis and other diseases. These include:
1. Further investigation of the mechanism of action of the inhibitor, including its interactions with other proteins and cellular pathways.
2. Development of new and improved inhibitors that are more effective or have fewer side effects than this compound inhibitor-172.
3. Exploration of the potential therapeutic applications of this compound inhibitor-172 and related compounds in the treatment of cystic fibrosis and other diseases.
4. Investigation of the role of this compound and ion transport in other cellular processes, such as inflammation and immune function.
5. Development of new experimental models and techniques for studying this compound and its inhibitors in vitro and in vivo.
In conclusion, this compound inhibitor-172 is a small molecule inhibitor that targets the this compound protein and has been extensively studied in the context of cystic fibrosis research. Its synthesis, mechanism of action, and potential applications have been the focus of numerous scientific investigations, and there are several potential future directions for research in this area.
合成法
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide inhibitor-172 can be synthesized using a variety of methods, including the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 5-chloro-2-hydroxyaniline in the presence of a base such as triethylamine. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a pure and stable form of the inhibitor that can be used in laboratory experiments.
科学的研究の応用
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide inhibitor-172 has been used extensively in scientific research related to cystic fibrosis and other diseases that involve dysfunction of the this compound protein. In particular, the inhibitor has been used to study the role of this compound in epithelial cells, which line the airways and other organs in the body. By blocking the activity of this compound, researchers can investigate the downstream effects on ion transport, mucus production, and other cellular processes.
特性
分子式 |
C13H11ClFNO3S |
|---|---|
分子量 |
315.75 g/mol |
IUPAC名 |
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO3S/c1-8-6-10(3-4-11(8)15)20(18,19)16-12-7-9(14)2-5-13(12)17/h2-7,16-17H,1H3 |
InChIキー |
IZUZDVOOIARAKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)F |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272122.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272125.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272126.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272127.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272128.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272133.png)
![5-chloro-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272135.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272136.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272137.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272140.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272143.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272144.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272145.png)